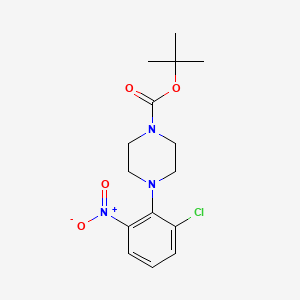

1-Boc-4-(2-chloro-6-nitrophenyl)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)13-11(16)5-4-6-12(13)19(21)22/h4-6H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYKHNGTLPVYDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Reaction Mechanism

The synthesis of 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine involves SNAr between tert-butyl piperazine-1-carboxylate (Boc-piperazine) and 1,3-dichloro-2-nitrobenzene (Figure 1). The nitro group activates the aromatic ring, facilitating displacement of the chloride at the para position relative to the nitro group. Boc-piperazine acts as the nucleophile, attacking the electron-deficient aryl chloride under basic conditions.

Reaction Equation :

Optimized Reaction Conditions

Key parameters influencing yield and selectivity include:

Example Protocol :

-

Mixing : Combine Boc-piperazine (1.0 equiv), 1,3-dichloro-2-nitrobenzene (1.1 equiv), and K₂CO₃ (2.5 equiv) in DMSO.

-

Heating : Reflux at 90°C for 18 hours under nitrogen.

-

Workup : Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.

-

Purification : Column chromatography (hexane:ethyl acetate, 3:1) yields 86% product.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using acetonitrile as the solvent and triethylamine as the base achieved 89% yield in 30 minutes at 120°C. This method minimizes side products like di-substituted derivatives.

Advantages :

Flow Chemistry Approaches

Continuous flow systems improve scalability and reproducibility. A microreactor setup with DMF and Cs₂CO₃ at 110°C achieved 92% yield with a residence time of 10 minutes.

Key Features :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Traditional SNAr | 82–86 | 95–97 | 18–24 h | Moderate |

| Microwave | 87–89 | 98–99 | 0.5 h | High |

| Flow Chemistry | 90–92 | 99 | 0.25 h | Industrial |

Trade-offs :

-

Traditional SNAr is cost-effective but time-consuming.

-

Flow chemistry requires higher initial investment but offers superior throughput.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 7.54 (dd, J=8.2 Hz, 1H), 7.49 (dd, J=8.2 Hz, 1H), 3.08–2.99 (m, 8H, piperazine), 1.45 (s, 9H, Boc).

-

HRMS : m/z calculated for C₁₅H₂₀ClN₃O₄ [M+H]⁺: 342.12; found: 342.11.

Industrial-Scale Production

Process Optimization

A patented three-step synthesis from diethanolamine (Figure 2) achieves 93.8% yield:

-

Chlorination : Diethanolamine → bis(2-chloroethyl)amine using SOCl₂.

-

Boc Protection : Reaction with Boc anhydride.

Advantages :

Analyse Chemischer Reaktionen

1-Boc-4-(2-chloro-6-nitrophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common reagents and conditions used in these reactions include palladium catalysts for reduction and TFA for deprotection. Major products formed from these reactions include the corresponding amine derivatives and deprotected piperazine compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships

The synthesis of 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine typically involves nucleophilic aromatic substitution reactions. For instance, a study demonstrated that this compound can be synthesized through the reaction of N-Boc-piperazine with 1-fluoro-2-nitrobenzene in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) . This method not only yields the desired compound but also allows for the exploration of structure-activity relationships (SAR) that can optimize its biological efficacy.

Antimalarial Activity

Research indicates that 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine exhibits significant antiplasmodial activity against Plasmodium falciparum, with an IC50 value of 0.2690 µM, which is notably lower than many existing treatments . The selectivity index (SI) of this compound is impressive at 460, indicating low cytotoxicity to mammalian cells (IC50 = 124.0 µM) compared to its antiplasmodial activity. This high selectivity makes it a promising candidate for further development as an antimalarial drug.

Antibacterial Properties

In addition to its antimalarial properties, 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine has been evaluated for its antibacterial activity. A series of derivatives related to piperazine compounds have shown efficacy against various gram-positive bacteria and mycobacterial strains . The biological evaluations suggest that modifications in the piperazine structure can lead to enhanced antibacterial properties, making it a versatile scaffold in drug design.

Medicinal Chemistry Applications

The piperazine moiety, including derivatives like 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine, is frequently utilized in medicinal chemistry due to its ability to modulate various biological targets . For example, piperazine derivatives are known to interact with serotonin receptors and have been implicated in the development of antidepressants and antipsychotic medications . The structural versatility of piperazines allows them to serve as building blocks for a wide range of pharmacologically active compounds.

Case Study 1: Antimalarial Development

A recent study synthesized several piperazine derivatives, including 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine, and assessed their antiplasmodial activities. The findings highlighted that structural modifications significantly influenced both potency and selectivity against malaria parasites .

Case Study 2: Antibacterial Efficacy

Another research effort focused on synthesizing various piperazine derivatives to evaluate their antibacterial activities. The results indicated that certain modifications led to compounds with submicromolar activity against resistant strains of bacteria, demonstrating the potential of piperazine scaffolds in combating bacterial infections .

Summary Table of Biological Activities

| Compound | Activity Type | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine | Antimalarial | 0.2690 | 460 |

| Various Piperazine Derivatives | Antibacterial | Submicromolar | Varies |

Wirkmechanismus

The mechanism of action of 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the nitro and chloro groups can influence its binding affinity and selectivity towards these targets. The Boc group serves as a protecting group, ensuring the compound’s stability during synthetic transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents and structural modifications. Below is a detailed comparison of 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine with analogous compounds:

Structural Features and Electronic Effects

Key Differences :

- The Boc group in the target compound distinguishes it from unprotected analogs like mCPP, reducing metabolic oxidation at the piperazine nitrogen .

Solubility and Physicochemical Properties

Key Insights :

- The Boc group likely reduces aqueous solubility compared to piperazines with polar spacers (e.g., ethylene-linked derivatives) .

Metabolic Stability

Key Advantages :

Biologische Aktivität

1-Boc-4-(2-chloro-6-nitrophenyl)piperazine is a compound of interest due to its potential biological activities, particularly in the context of antiplasmodial effects against Plasmodium falciparum. This article reviews its synthesis, structure-activity relationships (SAR), and biological efficacy based on diverse research findings.

Synthesis and Structure-Activity Relationships

The synthesis of 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine involves nucleophilic aromatic substitution, where N-Boc-piperazine reacts with 2-chloro-6-nitroaniline. This compound is part of a broader class of piperazine derivatives that have been explored for their pharmacological properties.

Key Findings on SAR

Research indicates that modifications to the piperazine ring and the attached aromatic moieties significantly influence the biological activity of these compounds. For instance, the introduction of various substituents on the phenyl ring can enhance or diminish antimalarial activity:

| Compound | IC50 (µM) | Selectivity Index (S.I.) |

|---|---|---|

| 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine | 0.2690 | 460 |

| Lead Structure | 0.4134 | 316.9 |

| Compound with 4-fluorophenoxy | 1.012–1.146 | 127.1–62.93 |

| N-Boc-amino analogue | 1.902 | 9.043 |

This table illustrates that the original compound exhibits superior activity compared to its analogues, with a notable selectivity index that suggests low cytotoxicity towards human cells (L-6 cells IC50 = 124.0 µM) .

Antiplasmodial Activity

The primary biological activity of interest for 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine is its antiplasmodial effect against P. falciparum, which is responsible for malaria. The compound demonstrates significant potency, with an IC50 value of 0.2690 µM, indicating strong inhibition of parasite growth in vitro.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interference with mitochondrial functions in the parasite. The detection of metabolic products such as dihydroorotate and N-carbamoyl-L-aspartate suggests that the compound disrupts the mitochondrial electron transport chain, targeting dihydroorotate-dehydrogenase and cytochrome bc1 complex .

Cytotoxicity

While demonstrating potent antiplasmodial activity, it is crucial to assess the cytotoxic effects on human cells. The low cytotoxicity observed (L-6 cells IC50 = 124.0 µM) indicates a favorable therapeutic window, making it a promising candidate for further development .

In Vitro Studies

In a series of in vitro studies, various derivatives were tested against synchronized P. falciparum parasites at different stages of their lifecycle. The results showed that compounds similar to 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine maintained efficacy across multiple stages without inducing resistance over prolonged exposure .

Comparative Analysis

A comparative analysis with other piperazine derivatives revealed that structural modifications significantly affect both potency and selectivity against P. falciparum. For instance, replacing certain functional groups led to decreased activity, highlighting the importance of specific moieties in enhancing biological effects .

Q & A

Q. What are the key considerations for synthesizing 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine?

Methodological Answer: The synthesis typically involves coupling reactions between a Boc-protected piperazine intermediate and a substituted phenyl moiety. For example:

- Coupling Agents : Use carbodiimide-based agents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to activate carboxylic acids for nucleophilic substitution. Optimize molar ratios (e.g., 1:1.2 for acid-to-piperazine) to minimize unreacted starting materials .

- Protection/Deprotection : The Boc group is introduced via reaction with di-tert-butyl dicarbonate in anhydrous dichloromethane. Deprotection under acidic conditions (e.g., HCl/dioxane) must be carefully timed to avoid side reactions with the nitro and chloro substituents .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) should show distinct signals: δ ~1.4 ppm (Boc -C(CH₃)₃), δ ~3.5–4.2 ppm (piperazine protons), and aromatic protons at δ ~7.2–8.1 ppm (split by nitro and chloro groups). ¹³C NMR confirms Boc carbonyl (~155 ppm) and aromatic carbons .

- IR : Look for Boc C=O stretch (~1680–1720 cm⁻¹), nitro group asymmetric stretch (~1520 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .

- X-ray Crystallography : For structural validation, grow crystals via slow evaporation (methanol/chloroform). Analyze hydrogen bonding patterns (e.g., C–H⋯O interactions) and disorder in aromatic rings, as seen in analogous compounds .

Q. What safety protocols are critical for handling nitro and chloro substituents?

Methodological Answer:

- Nitro Group Hazards : Avoid friction, heat, or shock to prevent decomposition. Use explosion-proof equipment and conduct reactions in fume hoods. Toxicity data gaps require conservative exposure controls (P95 respirators, neoprene gloves) .

- Chloro Group Handling : Prevent skin contact (corrosion category 2). Use secondary containment for spills and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How can coupling reactions be optimized to minimize by-products?

Methodological Answer:

- Reaction Solvent : Compare DMF (polar aprotic) vs. THF (less polar). DMF enhances reactivity but may increase side products; THF improves selectivity for bulky substrates .

- Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate coupling. Monitor reaction progress via TLC at 30-minute intervals.

- Data Contradiction Resolution : If yields vary (e.g., 60–85%), analyze by-products via LC-MS. Adjust stoichiometry or switch to microwave-assisted synthesis (70°C, 30 minutes) for reproducibility .

Q. How do substituent positions (nitro, chloro) influence supramolecular interactions?

Methodological Answer:

- Crystal Packing : The nitro group’s electron-withdrawing effect enhances C–H⋯O hydrogen bonding, as observed in 1-aroyl-4-(4-methoxyphenyl)piperazines. Chloro substituents may induce π-stacking or halogen bonding. Compare X-ray data of analogs to identify trends .

- Computational Modeling : Use DFT (B3LYP/6-311++G**) to calculate electrostatic potential surfaces. Correlate with experimental melting points (e.g., higher melting points with stronger intermolecular interactions) .

Q. What strategies validate biological activity in analogous piperazines?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Piperazines with nitro groups show moderate activity (MIC 16–32 µg/mL) .

- Structure-Activity Relationship (SAR) : Replace the nitro group with methoxy or fluorine. Compare logP (via HPLC) and solubility (shake-flask method) to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.